molecular formula C8H8S B1295318 1,3-Dihydrobenzo[c]thiophene CAS No. 2471-92-3

1,3-Dihydrobenzo[c]thiophene

Cat. No. B1295318
Key on ui cas rn: 2471-92-3
M. Wt: 136.22 g/mol
InChI Key: KVRZARWOKBNZMM-UHFFFAOYSA-N
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Patent
US05208259

Procedure details

Potassium peroxymonosulphate (110 g) was added portionwise to a mixture of 1,3-dihydrobenzo[c]thiophene (23 g; J. Amer. Chem. Soc., 81, 4266), ethanol (400 ml) and water (300 ml) and the mixture was stirred at ambient temperature for 18 hours. Water (400 ml) was added and the mixture was extracted with chloroform (3×100 ml). The combined organic extracts were washed with water, dried (MgSO4) and evaporated. The residue was recrystallised from ethyl acetate to give 1,3-dihydrobenzo[c]thiophene-2,2-dioxide (17 g).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:6])(O[O-])(=O)=[O:2].[K+].[K+].[CH2:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH2:11]S1.C(O)C>O>[CH2:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH2:11][S:1]1(=[O:6])=[O:2] |f:0.1.2|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Name
Quantity
23 g
Type
reactant
Smiles
C1SCC2=C1C=CC=C2
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (3×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1S(CC2=C1C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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